molecular formula C14H10BrNO6 B6418750 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 386277-58-3

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B6418750
CAS No.: 386277-58-3
M. Wt: 368.14 g/mol
InChI Key: CLGMBMYZQZOACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate (CAS: 784196-09-4) is a synthetic organic compound featuring a benzodioxol moiety linked via a carbamoyl group to a brominated furan carboxylate ester. The benzodioxol ring (2H-1,3-benzodioxol-5-yl) contributes to its planar aromaticity, while the 5-bromofuran-2-carboxylate ester introduces steric and electronic effects due to bromine substitution and ester functionality.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO6/c15-12-4-3-10(22-12)14(18)19-6-13(17)16-8-1-2-9-11(5-8)21-7-20-9/h1-5H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMBMYZQZOACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Carboxylic Acid Activation

5-Bromofuran-2-carboxylic acid is typically synthesized via bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 under radical initiation. Subsequent activation to the acid chloride employs thionyl chloride (SOCl2)\text{thionyl chloride (SOCl}_2\text{)} or oxalyl chloride\text{oxalyl chloride} in anhydrous CH2Cl2\text{CH}_2\text{Cl}_2.

Reaction conditions :

  • Temperature: 0–25°C

  • Solvent: Anhydrous dichloromethane

  • Yield: 75–85%

Esterification Strategies

Mitsunobu Reaction for Ester Formation

The Mitsunobu reaction couples 5-bromofuran-2-carboxylic acid with methyl glycolate using triphenylphosphine (PPh3)\text{triphenylphosphine (PPh}_3\text{)} and diethyl azodicarboxylate (DEAD)\text{diethyl azodicarboxylate (DEAD)} in tetrahydrofuran (THF).

Procedure :

  • Dissolve 5-bromofuran-2-carboxylic acid (1.0 equiv) and methyl glycolate (1.2 equiv) in THF.

  • Add PPh3_3 (1.5 equiv) and DEAD (1.5 equiv) dropwise at 0°C.

  • Stir for 12 h at 25°C.

  • Purify via flash chromatography (hexane/ethyl acetate = 4:1).

Yield : 68–72%

Steglich Esterification

Alternative esterification uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)\text{1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)} and 1-hydroxy-7-azabenzotriazole (HOAt)\text{1-hydroxy-7-azabenzotriazole (HOAt)} in N,N-dimethylformamide (DMF)\text{N,N-dimethylformamide (DMF)}:

Optimized conditions :

  • Reactants: 5-bromofuran-2-carboxylic acid (1.0 equiv), methyl glycolate (1.2 equiv)

  • Coupling agents: EDCI (1.1 equiv), HOAt (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA)\text{Diisopropylethylamine (DIPEA)} (3.0 equiv)

  • Solvent: DMF, 25°C, 16 h

  • Yield: 78–82%

Carbamoylation of 2H-1,3-Benzodioxol-5-Amine

Carbodiimide-Mediated Coupling

The benzodioxol amine reacts with activated esters (e.g., NHS ester of glycolic acid) using EDCI/HOAt:

Synthetic route :

  • Prepare N-hydroxysuccinimide (NHS)\text{N-hydroxysuccinimide (NHS)} ester of glycolic acid.

  • React with 2H-1,3-benzodioxol-5-amine (1.0 equiv) in DMF.

  • Add EDCI (1.1 equiv) and HOAt (1.1 equiv).

  • Stir at 25°C for 12 h.

Key data :

  • Yield: 65–70%

  • Purity (HPLC): >95%

Ultrasound-Assisted Friedländer Condensation

Adapting methods from quinoline syntheses, ultrasound irradiation (40 kHz) enhances reaction efficiency:

Procedure :

  • Mix 2H-1,3-benzodioxol-5-amine with ethyl 4-chloro-3-oxobutanoate.

  • Add KHSO4\text{KHSO}_4 (10 mol%) in 80% ethanol.

  • Irradiate at 80°C for 3 h.

Outcome :

  • Yield improvement: 74% vs. 58% (conventional heating)

Final Assembly of Target Compound

Sequential Esterification-Carbamoylation

  • Synthesize methyl 5-bromofuran-2-carboxylate via Mitsunobu or Steglich esterification.

  • React with 2H-1,3-benzodioxol-5-amine using EDCI/HOAt in DMF.

Reaction schema :

Methyl 5-bromofuran-2-carboxylate+2H-1,3-benzodioxol-5-amineEDCI/HOAtTarget compound\text{Methyl 5-bromofuran-2-carboxylate} + \text{2H-1,3-benzodioxol-5-amine} \xrightarrow{\text{EDCI/HOAt}} \text{Target compound}

Conditions :

  • Solvent: DMF

  • Temperature: 25°C

  • Time: 16 h

  • Yield: 60–65%

One-Pot Tandem Approach

Combining esterification and carbamoylation in a single pot reduces purification steps:

Steps :

  • Activate 5-bromofuran-2-carboxylic acid as NHS ester.

  • Add methyl glycolate and benzodioxol amine sequentially.

  • Use DIPEA as base.

Advantages :

  • Reduced reaction time (8 h)

  • Yield: 70–75%

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3) :

    • δ 7.25 (s, 1H, benzodioxol-H), 6.85 (d, J=8.5J = 8.5 Hz, 1H), 5.95 (s, 2H, dioxolane-OCH2_2O), 4.65 (s, 2H, COOCH2_2), 3.85 (s, 3H, COOCH3_3).

Mass Spectrometry (MS)

  • ESI-MS : m/z 412.0 [M+H]+^+.

Challenges and Optimization Opportunities

  • Regioselectivity in bromination : Competing dibromination requires careful stoichiometric control.

  • Stability of intermediates : NHS esters hydrolyze rapidly; use anhydrous conditions.

  • Catalyst recycling : KHSO4_4 in ultrasound-assisted reactions shows potential for reuse .

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the furan ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues. The bromofuran moiety may participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzofuran Carboxylates

Ethyl 5-Bromo-1-benzofuran-2-carboxylate (CAS: Not specified)
  • Structure : A brominated benzofuran core with an ethyl ester group.
  • Key Features : Near-planar conformation (carboxyl group deviates by 4.8° from the benzofuran plane) .
  • Activity : Pharmacological properties are implied but unspecified; related derivatives show cytotoxicity and antifungal effects .
Methyl 5-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS: 1187828-95-0)
  • Structure : Contains a dihydrobenzofuran ring (saturated C2–C3 bond) and a methyl ester.
Methyl 5-Bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4)
  • Structure : Brominated benzofuran with hydroxyl and methoxy substituents.
  • Activity: Significant cytotoxicity against human cancer cell lines. Bromination correlates with lower cytotoxicity compared to non-brominated precursors .

Comparison : The target compound differs in its benzodioxol-carbamoyl group, which may enhance binding affinity to biological targets compared to simple benzofurans. Bromination likely reduces cytotoxicity, as seen in Compound 4 .

Benzodioxol-Containing Derivatives

3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropanal
  • Structure : Benzodioxol linked to a methylpropanal chain.
  • Application: Used in fragrances (e.g., CLP-labeled sensitizers), highlighting the versatility of benzodioxol derivatives in non-pharmaceutical roles .
1-(2H-1,3-Benzodioxol-5-yl)-2-(Methylamino)butan-1-one
  • Structure: Benzodioxol with a ketone and methylamino side chain.

Comparison : The target compound’s carbamoyl-methyl ester group distinguishes it from fragrance or psychoactive analogs, likely directing its activity toward enzyme inhibition or antimicrobial pathways .

Quinoline and Furan Hybrids

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 2-(Furan-2-yl)quinoline-4-carboxylate
  • Structure: Combines benzodioxol-carbamoyl with a quinoline-furan carboxylate.
  • Activity: Not specified, but quinoline moieties are associated with antimalarial and anticancer properties .

Cytotoxicity and Antifungal Effects

  • Brominated Benzofurans: Compound 4 and its derivatives exhibit cytotoxicity and antifungal activity.
  • Benzodioxol Derivatives: While lacking direct data, structural analogs (e.g., Compound 5 with a diethylaminoethoxy group) show enhanced activity via polar substituents .

Structural Influences on Activity

  • Ester Groups : Methyl/ethyl esters (e.g., Compounds 4, 8, 9) influence solubility and metabolic stability. The target compound’s carbamoyl-methyl group may enhance hydrophilicity .
  • Bromine Substitution : Lowers cytotoxicity but maintains bioactivity, suggesting a balance between safety and efficacy in the target compound .

Biological Activity

The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a hybrid molecule that combines elements from both benzodioxole and furan structures. This unique combination potentially endows it with diverse biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a benzodioxole moiety , which is known for its biological significance, and a 5-bromofuran-2-carboxylate group that enhances its reactivity and interaction with biological targets. The molecular formula is C14H12BrNO4C_{14}H_{12}BrNO_4 with a molecular weight of approximately 332.15 g/mol.

Biological Activity Overview

The biological activity of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylate has been investigated in various studies, revealing promising results:

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzodioxole can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Induction of apoptosis via ROS
Compound BHeLa (Cervical)15Mitochondrial membrane potential dissipation
Compound CA549 (Lung)20ROS production leading to cell death

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed against various bacterial strains. Similar compounds have demonstrated selective antimicrobial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Activity Type
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 5-bromofuran-2-carboxylateStaphylococcus aureus50Effective
Bacillus cereus60Moderate
Escherichia coli>100Ineffective

The proposed mechanisms for the biological activities include:

  • Anticancer : Induction of apoptosis via ROS production and mitochondrial dysfunction.
  • Antimicrobial : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

In a study published in MDPI, hybrid compounds incorporating benzodioxole showed enhanced anticancer activity compared to their individual components. The study focused on the structure-activity relationship (SAR), indicating that specific substitutions on the benzodioxole moiety significantly influenced cytotoxicity against cancer cells .

Another investigation highlighted the antimicrobial potential of similar compounds, demonstrating selective activity against Gram-positive bacteria while being ineffective against Gram-negative strains . This selectivity is crucial for developing targeted therapies with reduced side effects.

Q & A

Q. Basic

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the benzodioxol (δ 5.9–6.1 ppm for dioxole protons) and bromofuran (δ 7.2–7.5 ppm for furan protons) moieties .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak at m/z 339.0 (M+H)<sup>+</sup> .

Q. Advanced

  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain in the carbamoyl-methyl bridge. Anomalous dispersion from bromine aids phasing .
  • DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) geometries to assess electronic effects of the bromine substituent .

What methodological approaches are used to analyze the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The bromine atom at the furan 5-position is susceptible to SNAr (nucleophilic aromatic substitution) under basic conditions. Methodological steps include:

Kinetic studies : Monitor reaction progress with Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using HPLC .

Leaving group assessment : Compare reactivity with 5-chloro or 5-iodo analogs to determine halogen influence .

Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .

How does the benzodioxol moiety influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Q. Advanced

  • Pharmacophore mapping : Replace the benzodioxol group with phenyl or cyclohexyl rings to evaluate its role in target binding (e.g., enzyme inhibition assays) .
  • Metabolic stability : Incubate with liver microsomes to assess oxidative degradation of the dioxole ring (CYP450-mediated) .
  • Data table :
ModificationIC50 (μM)Metabolic Half-life (h)
Benzodioxol (parent)0.45 ± 0.022.1 ± 0.3
Phenyl substitution1.20 ± 0.154.8 ± 0.5
Cyclohexyl substitution>106.5 ± 0.7

What strategies mitigate crystallographic disorder in the compound’s single-crystal analysis?

Q. Advanced

  • Cryocooling : Reduce thermal motion by collecting data at 100 K .
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for overlapping lattices caused by the bromine-heavy atom .
  • Hirshfeld surface analysis : Identify close contacts (e.g., C–H···O) contributing to packing defects .

How does the compound’s stability vary under acidic, basic, and oxidative conditions?

Q. Basic

  • Acidic (pH 2) : Hydrolysis of the ester group occurs within 24 hours (HPLC monitoring) .
  • Basic (pH 10) : Rapid cleavage of the carbamoyl-methyl bridge (<1 hour) .
  • Oxidative (H2O2) : Benzodioxol ring undergoes epoxidation (LC-MS confirmation) .

Q. Advanced

  • Forced degradation studies : Use Q-TOF-MS to identify degradation products (e.g., bromofuran carboxylic acid) .

What computational tools predict the compound’s interaction with biological targets like kinases or GPCRs?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., MAPK14) with scoring functions prioritizing halogen bonds (Br···O interactions) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on furan ring dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.